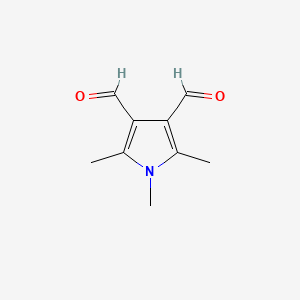

1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde is a chemical compound with the molecular formula C9H11NO2 It is a heterocyclic compound that contains a pyrrole ring substituted with three methyl groups and two aldehyde groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide (HgO) and 35% aqueous tetrafluoroboric acid (HBF4) in dimethyl sulfoxide (DMSO) . This method provides a convenient route to obtain the desired compound with good yield.

Industrial Production Methods

Industrial production of 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products Formed

Oxidation: 1,2,5-Trimethyl-1H-pyrrole-3,4-dicarboxylic acid.

Reduction: 1,2,5-Trimethyl-1H-pyrrole-3,4-dimethanol.

Substitution: Halogenated derivatives of 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde.

Applications De Recherche Scientifique

1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mécanisme D'action

The mechanism of action of 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde can be compared with other similar compounds, such as:

1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: This compound has one less aldehyde group and exhibits different chemical reactivity and applications.

2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: This compound has one less methyl group and may have different physical and chemical properties.

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: This compound has a pyrazole ring instead of a pyrrole ring and exhibits different chemical behavior and applications.

The uniqueness of 1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde lies in its specific substitution pattern and the presence of two aldehyde groups, which confer distinct chemical properties and reactivity.

Activité Biologique

1,2,5-Trimethylpyrrole-3,4-dicarbaldehyde (TMPD) is a heterocyclic compound notable for its biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H11N2O2 and features a pyrrole ring with three methyl groups and two aldehyde substituents. The presence of these functional groups significantly influences its reactivity and biological interactions.

Synthesis Methods

TMPD can be synthesized through various methods:

- Hydrolysis Method : A common approach involves the hydrolysis of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles using mercury(II) oxide (HgO) and tetrafluoroboric acid (HBF4) in dimethyl sulfoxide (DMSO), yielding high purity and yield of TMPD .

- Alternative Synthetic Routes : Other methods include modifications in reaction conditions and the use of different solvents to optimize yield .

The mechanism by which TMPD exerts its biological effects is primarily through the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate enzyme activities and influence various cellular processes, making TMPD a compound of interest in drug development .

Antioxidative Properties

Research indicates that TMPD exhibits antioxidative activity. In studies examining nonenzymatic browning reactions, it was found that TMPD can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

TMPD has demonstrated antimicrobial properties against various pathogens. Its aldehyde groups are believed to play a crucial role in disrupting microbial cell membranes or interfering with metabolic pathways .

Cytotoxic Effects

Preliminary studies show that TMPD may possess cytotoxic effects on cancer cells. The compound's ability to induce apoptosis in certain cancer cell lines has been noted, indicating its potential as an anticancer agent .

Case Studies

- Antioxidative Activity Study : A study focused on the antioxidative activity of TMPD found that it effectively reduced oxidative stress markers in vitro. The results showed a significant decrease in reactive oxygen species (ROS) levels when treated with TMPD compared to controls .

- Antimicrobial Efficacy : In another study assessing antimicrobial efficacy, TMPD was tested against Gram-positive and Gram-negative bacteria. The results indicated that TMPD exhibited a broad-spectrum antimicrobial effect, particularly against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

The biological activity of TMPD can be compared with other pyrrole derivatives. Below is a summary table highlighting key differences:

| Compound | Aldehyde Groups | Methyl Substituents | Biological Activity |

|---|---|---|---|

| This compound | 2 | 3 | Antioxidative, Antimicrobial |

| 1,2,5-Trimethylpyrrole-3-carbaldehyde | 1 | 3 | Limited biological studies |

| 2,5-Dimethylpyrrole-3,4-dicarbaldehyde | 2 | 2 | Moderate cytotoxicity |

Propriétés

IUPAC Name |

1,2,5-trimethylpyrrole-3,4-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-8(4-11)9(5-12)7(2)10(6)3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBSCTATQQJLAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C)C)C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480842 |

Source

|

| Record name | ST50784364 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31618-55-0 |

Source

|

| Record name | ST50784364 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.